5-(Trifluoromethyl)quinoline-7-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)quinoline-7-carboxylic acid is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields. The presence of the trifluoromethyl group imparts unique characteristics such as increased lipophilicity and metabolic stability, which are valuable in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)quinoline-7-carboxylic acid typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5,6,7,8-tetrachloroquinoline with trifluoromethylating agents can yield the desired compound . The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, which have distinct chemical and biological properties .
Scientific Research Applications
5-(Trifluoromethyl)quinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzyme active sites, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s high lipophilicity allows it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar
- Flosequinan
Uniqueness
Compared to similar compounds, 5-(Trifluoromethyl)quinoline-7-carboxylic acid exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s metabolic stability and lipophilicity, making it more effective in various applications. Additionally, its ability to undergo diverse chemical reactions allows for the synthesis of a wide range of derivatives with potential biological activities .
Properties
IUPAC Name |
5-(trifluoromethyl)quinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-6(10(16)17)5-9-7(8)2-1-3-15-9/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNMNVQKXVILFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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